GSK1292263 - 1032823-75-8

GSK1292263

Catalog Number: EVT-253068
CAS Number: 1032823-75-8
Molecular Formula: C23H28N4O4S
Molecular Weight: 456.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK1292263 is a selective agonist of the G protein-coupled receptor 119 (GPR119) [, ]. This receptor is primarily found in the pancreas and the gastrointestinal tract, specifically in the L-cells of the small intestine []. Activation of GPR119 is associated with increased intracellular cAMP levels, leading to the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) []. These hormones play a crucial role in glucose homeostasis by enhancing glucose-stimulated insulin secretion from pancreatic β-cells and suppressing glucagon release [].

Future Directions
  • Investigating its Potential in Nonalcoholic Fatty Liver Disease (NAFLD): Research suggests that GPR119 agonists like GSK1292263 may have therapeutic benefits in NAFLD by inhibiting hepatic lipid accumulation []. Further studies should explore this avenue.

Simvastatin

  • Compound Description: Simvastatin is an HMG-CoA reductase inhibitor, commonly used to lower cholesterol levels. It is known to be metabolized by CYP3A4 and transported by BCRP and OATP1B1. []

Rosuvastatin

  • Compound Description: Rosuvastatin is another HMG-CoA reductase inhibitor used to manage cholesterol levels. Like simvastatin, it is also a substrate for CYP3A4 and BCRP. []
  • Relevance: Similar to simvastatin, co-administration of rosuvastatin with GSK1292263 resulted in a slight increase in rosuvastatin exposure, suggesting inhibition of intestinal BCRP and CYP3A4 by GSK1292263. []

Atorvastatin

  • Compound Description: Atorvastatin is another statin medication, frequently prescribed to lower cholesterol. []
  • Relevance: In clinical trials, co-administration of atorvastatin with GSK1292263 enhanced the beneficial effects of GSK1292263 on lipid profiles in dyslipidemic patients. The combination therapy showed significant improvements in HDL cholesterol, LDL cholesterol, and triglyceride levels. []

Ezetimibe

  • Compound Description: Ezetimibe is a medication that lowers blood cholesterol levels by reducing cholesterol absorption in the small intestine. []
  • Relevance: Ezetimibe was used as a comparator to GSK1292263 in a study investigating the effects of GSK1292263 on lipid profiles when co-administered with atorvastatin. []

Metformin

  • Compound Description: Metformin is a commonly prescribed drug for type 2 diabetes, known to improve insulin sensitivity and reduce hepatic glucose production. []
  • Relevance: Co-administration of metformin with GSK1292263 in patients with type 2 diabetes was found to modulate the effects of GSK1292263 on gut hormones. While GSK1292263 alone significantly increased total peptide tyrosine-tyrosine (PYY) levels, the combination with metformin further augmented these levels. Additionally, metformin appeared to enhance the post-prandial total GLP-1 response to GSK1292263. These findings suggest that metformin may influence the secretion of enteroendocrine peptides. []

Sitagliptin

  • Compound Description: Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. It works by increasing the levels of incretin hormones, which stimulate insulin release and reduce glucagon secretion. []
  • Relevance: Sitagliptin was used as a comparator to GSK1292263 in a study investigating the effects of GSK1292263 on gut hormones in type 2 diabetes patients. Interestingly, sitagliptin showed a distinct effect on gut hormones compared to GSK1292263. While GSK1292263 increased total PYY levels, sitagliptin increased active GLP-1 but suppressed total PYY, GLP-1, and GIP levels, particularly when administered alone or with GSK1292263. Co-administration of sitagliptin with metformin appeared to attenuate this suppressive effect. These findings highlight the complex interplay between different classes of antidiabetic medications and their influence on gut hormone regulation. []

MBX-2982

  • Compound Description: MBX-2982 is another GPR119 agonist that has been clinically tested for the treatment of type 2 diabetes. []
  • Relevance: DS-8500a, a novel GPR119 agonist, demonstrated superior glucose-lowering effects compared to MBX-2982 in a study using neonatal streptozotocin-treated rats. This suggests that DS-8500a might have a higher intrinsic activity or a more favorable pharmacokinetic profile compared to MBX-2982. []

GSK706

  • Compound Description: GSK706 is another potent and selective GPR119 agonist. []
  • Relevance: GSK706 was used as a comparator to GSK1292263 in a study on dyslipidemic monkeys. Both agonists demonstrated similar effects on lipoprotein remodeling, suggesting a class effect of GPR119 agonists. This supports the potential of targeting GPR119 for improving lipid profiles and potentially reducing cardiovascular risks. []
Source and Classification

GSK1292263 is classified as a small-molecule GPR119 agonist. The compound is cataloged under the CAS number 1032823-75-8, and its development is part of ongoing research into novel treatments for metabolic disorders, particularly type 2 diabetes . The compound has shown promise in various preclinical and clinical studies, indicating its potential efficacy as a therapeutic agent .

Synthesis Analysis

The synthesis of GSK1292263 involves several complex steps, including the formation of key intermediates. Although the exact synthetic route and reaction conditions are proprietary, it is known that the synthesis includes organic reactions involving piperidine and oxadiazole derivatives. Key methods used in the synthesis include:

  • Formation of Intermediates: The synthesis begins with the preparation of specific intermediates that undergo further transformations to yield GSK1292263.
  • Organic Reactions: The compound is synthesized through a series of organic reactions, which may include oxidation, reduction, and substitution reactions.
Chemical Reactions Analysis

GSK1292263 participates in various chemical reactions that can modify its structure and activity:

  • Oxidation: Under specific conditions, GSK1292263 can be oxidized to form sulfoxides and sulfones.
  • Reduction: Certain functional groups within the molecule can be reduced to their corresponding forms.
  • Substitution: The compound can undergo nucleophilic substitution reactions at positions susceptible to attack by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Mechanism of Action

GSK1292263 exerts its pharmacological effects by activating the G protein-coupled receptor 119. This activation triggers a cascade of intracellular signaling pathways that enhance glucose-dependent insulin secretion. Notably, the mechanism involves:

  • Upregulation of Gastrointestinal Peptides: Activation of GPR119 leads to increased levels of glucagon-like peptide-1 (GLP-1) and other gastrointestinal peptides.
  • Increase in Cyclic Adenosine Monophosphate Levels: The activation process stimulates adenylate cyclase, resulting in elevated cyclic adenosine monophosphate levels, which are critical for insulin secretion from pancreatic beta-cells .
Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point, boiling point, solubility, and stability have not been extensively documented in public literature for GSK1292263, it is characterized by high potency as a GPR119 agonist with favorable pharmacokinetic properties that support oral administration. Its ability to enhance insulin secretion under glucose-stimulated conditions makes it a candidate for further development in diabetes therapy .

Applications

GSK1292263 has significant potential applications in scientific research and clinical settings:

  • Type 2 Diabetes Treatment: The primary application being explored is its use as a therapeutic agent for type 2 diabetes mellitus. Clinical trials have indicated that it may improve glucose regulation by enhancing insulin secretion in response to meals .
  • Research Tool: Beyond clinical applications, GSK1292263 serves as a valuable research tool for studying the mechanisms of GPR119 activation and its role in metabolic regulation .

Properties

CAS Number

1032823-75-8

Product Name

GSK1292263

IUPAC Name

5-[4-[[6-(4-methylsulfonylphenyl)pyridin-3-yl]oxymethyl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole

Molecular Formula

C23H28N4O4S

Molecular Weight

456.6 g/mol

InChI

InChI=1S/C23H28N4O4S/c1-16(2)22-25-23(31-26-22)27-12-10-17(11-13-27)15-30-19-6-9-21(24-14-19)18-4-7-20(8-5-18)32(3,28)29/h4-9,14,16-17H,10-13,15H2,1-3H3

InChI Key

AYJRTVVIBJSSKN-UHFFFAOYSA-N

SMILES

CC(C)C1=NOC(=N1)N2CCC(CC2)COC3=CN=C(C=C3)C4=CC=C(C=C4)S(=O)(=O)C

Synonyms

5-[4-[[6-(4-methylsulfonylphenyl)pyridin-3-yl]oxymethyl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole

Canonical SMILES

CC(C)C1=NOC(=N1)N2CCC(CC2)COC3=CN=C(C=C3)C4=CC=C(C=C4)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.